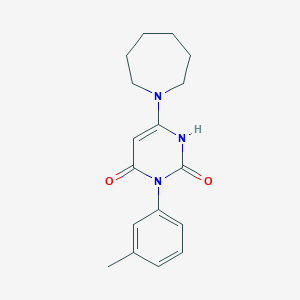![molecular formula C15H17N3O2S B6543831 N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 946273-18-3](/img/structure/B6543831.png)
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties like its acidity or basicity, its reactivity with other substances, and its electrochemical properties might also be studied .作用机制
Target of Action
It’s worth noting that thiazole derivatives, which hms3483i09 is a part of, have been found to interact with a variety of biological targets . For instance, some thiazole compounds have been reported to target Coagulation factor VII .
Mode of Action
Thiazole compounds, in general, are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The interaction of HMS3483I09 with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiazole compounds are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
实验室实验的优点和局限性
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has several advantages for use in lab experiments. It is non-toxic, easily soluble in water and other solvents, and relatively inexpensive to synthesize. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using this compound in lab experiments. It is not as effective as other compounds for certain applications, and it can also interact with certain drugs, which can lead to adverse effects.
未来方向
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has a wide range of potential applications in scientific research. It could be used to study the effects of various compounds on biological systems, as well as to measure the effects of drugs on the body. Additionally, it could be used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain hormones on the body. This compound could also be used to study the effects of environmental pollutants on human health, and it could be used to develop new treatments for various diseases. Additionally, this compound could be used to study the effects of certain drugs on the immune system, as well as to study the effects of certain hormones on the body. Finally, this compound could be used to develop new drugs that are more effective and have fewer side effects than existing drugs.
合成方法
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is synthesized by a multistep process that involves the reaction of propyl isocyanate with 4-methylthiazole in the presence of a base. The resulting product is then reacted with benzoyl chloride in an acid-catalyzed reaction to form this compound. This process is relatively simple and cost-effective, making it a viable option for labs that need to synthesize this compound.
科学研究应用
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has a wide range of applications in scientific research. It can be used to study the effects of various compounds on biological systems, as well as to measure the effects of drugs on the body. It has also been used to study the effects of environmental pollutants on human health. Additionally, this compound can be used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain hormones on the body.
安全和危害
属性
IUPAC Name |
N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-8-16-13(19)9-12-10-21-15(17-12)18-14(20)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLNPNHSQDSGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B6543762.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B6543780.png)
![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)


![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)


![N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B6543824.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)
![4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzamide](/img/structure/B6543841.png)
![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)